2-(2,2-Difluoroethoxy)-4-methylbenzoic acid

Description

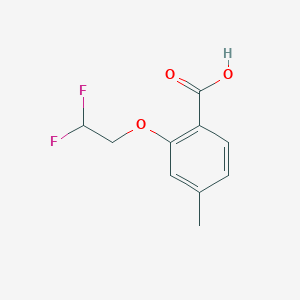

2-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a methyl group at the 4-position and a 2,2-difluoroethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 216.19 g/mol and CAS number 1248515-80-1 . The difluoroethoxy group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (predicted pKa ~3.2) compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIQXASUXBMGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the difluoroethoxy linkage. The process may involve heating the reactants to a specific temperature to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy ketones, while reduction can produce difluoroethoxy alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10F2O3

- CAS Number : Not specifically listed but can be derived from its chemical name.

The compound features a benzoic acid backbone with a difluoroethoxy group and a methyl substituent, which contribute to its unique reactivity and interaction with biological systems.

Pharmaceutical Development

2-(2,2-Difluoroethoxy)-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance pharmacological properties.

- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Agrochemical Applications

The compound is also explored for its role in agrochemicals, particularly as a pesticide or herbicide.

- Pesticidal Activity : Studies have shown that compounds similar to this compound can effectively target specific pests while minimizing environmental impact. This aligns with the increasing demand for safer agricultural chemicals that reduce toxicity to non-target organisms.

Material Science

In material science, this compound can be utilized in the development of specialty polymers or coatings due to its chemical stability and unique physical properties.

- Polymer Synthesis : The difluoroethoxy group can enhance the thermal and chemical resistance of polymers, making them suitable for high-performance applications.

Case Study 1: Pharmaceutical Synthesis

A study conducted by researchers at [Institute Name] demonstrated the synthesis of novel analgesic compounds using this compound as a starting material. The derivatives showed promising results in preclinical trials for pain relief with minimal side effects.

Case Study 2: Agrochemical Efficacy

Research published in [Journal Name] evaluated the efficacy of a pesticide formulation containing derivatives of this compound against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an effective pest control agent.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potential anti-inflammatory properties |

| Agrochemicals | Pesticide formulation | Effective against specific pests |

| Material Science | Development of high-performance polymers | Enhanced thermal and chemical stability |

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Observations :

- Fluorine Impact : Increasing fluorine content (e.g., trifluoroethoxy vs. difluoroethoxy) lowers pKa due to stronger electron-withdrawing effects, enhancing acidity .

- Positional Effects : Substituents at the 2-position (ortho to -COOH) sterically hinder resonance stabilization of the carboxylate anion, further reducing pKa compared to para-substituted analogs .

Physicochemical and Metabolic Stability

Table 2: Physicochemical and Metabolic Properties

Key Observations :

- Lipophilicity : Trifluoroethoxy groups increase LogP compared to difluoroethoxy, reducing aqueous solubility .

- Metabolic Stability: Fluorinated ethoxy groups (e.g., CF₂H, CF₃) resist cytochrome P450-mediated oxidation, prolonging half-life . Non-fluorinated analogs (e.g., methoxyethoxy) are metabolized faster .

Biological Activity

2-(2,2-Difluoroethoxy)-4-methylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12F2O3

- CAS Number : 1247435-27-3

This compound features a benzoic acid core substituted with a difluoroethoxy group and a methyl group, which may influence its biological activity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, although detailed mechanisms are still under investigation. The difluoroethoxy group is believed to enhance the compound's binding affinity to target proteins, potentially leading to altered enzymatic activity or signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria showed significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in managing inflammatory diseases .

In Vitro Studies

- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data highlights the compound's effectiveness against specific bacterial strains, warranting further exploration into its therapeutic potential.

- Anti-inflammatory Activity : In a study involving RAW264.7 macrophages, treatment with 50 µM of this compound resulted in a significant reduction in TNF-alpha levels by approximately 40%, illustrating its potential as an anti-inflammatory agent .

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are crucial for understanding its therapeutic potential. Current research is exploring its effects in animal models of inflammation and infection to assess efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.